molecular formula C6H4BrFO B054050 4-Bromo-3-fluorophenol CAS No. 121219-03-2

4-Bromo-3-fluorophenol

Cat. No. B054050
CAS RN: 121219-03-2
M. Wt: 191 g/mol
InChI Key: MRQYTJXVULSNIS-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorophenol is a phenolic organic compound . It is slightly pale yellow to orange to yellow-brown in color . It can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc .


Synthesis Analysis

The synthesis of 4-Bromo-3-fluorophenol involves several steps. One method involves the use of 4-methylphenol, acetic acid, water, and potassium bromide placed in a round-bottomed flask. Then, ZnAl-BrO3–LDHs is added to the flask under stirring at 35 °C . Another method involves the use of 3-Fluorophenol as a starting material .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-fluorophenol is C6H4BrFO . It has an average mass of 190.998 Da and a monoisotopic mass of 189.942947 Da .


Physical And Chemical Properties Analysis

4-Bromo-3-fluorophenol appears as white to pale yellow crystals . It has a density of 1.8±0.1 g/cm3 . The boiling point is 231.4±20.0 °C at 760 mmHg .

Scientific Research Applications

Organic Intermediate

4-Bromo-3-fluorophenol is a phenolic organic compound . It can be used as a fluorine-containing organic intermediate . This means it can be used in the synthesis of a variety of other organic compounds.

Synthesis of Medicines

The compound can be used in the synthesis of medicines . The presence of both bromine and fluorine atoms makes it a valuable intermediate in the pharmaceutical industry. The specific medicines that use this compound can vary widely, depending on the other reactants used in the synthesis.

Synthesis of Pesticides

4-Bromo-3-fluorophenol can also be used in the synthesis of pesticides . The bromine and fluorine atoms in the compound can contribute to the effectiveness of the resulting pesticide.

Synthesis of Dyes

This compound can be used in the synthesis of dyes . The bromine and fluorine atoms can participate in reactions that produce a variety of colors, making this compound useful in the creation of different dyes.

Research Chemical

4-Bromo-3-fluorophenol is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it may be used in a variety of research applications, potentially leading to new discoveries and innovations.

Safety and Handling

In terms of safety and handling, the compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, proper safety measures should be taken while handling this compound in any application.

Safety and Hazards

4-Bromo-3-fluorophenol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Relevant Papers While specific papers were not identified in the search results, it is noted that 4-Bromo-3-fluorophenol can be used for the synthesis of various products, including medicines, pesticides, and dyes , suggesting that it may be discussed in scientific literature related to these fields.

properties

IUPAC Name

4-bromo-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQYTJXVULSNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381296
Record name 4-Bromo-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluorophenol

CAS RN

121219-03-2
Record name 4-Bromo-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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